Hexanoic acid, 6-[[(2-propen-1-yloxy)carbonyl]amino]-
Description
Structure and Synthesis: Hexanoic acid, 6-[[(2-propen-1-yloxy)carbonyl]amino]- (CAS: N/A; systematic name: 6-(allyloxycarbonylamino)hexanoic acid) features a hexanoic acid backbone with an allyloxycarbonyl (Alloc)-protected amine at the sixth carbon. The Alloc group (2-propen-1-yloxycarbonyl) is a photolabile and transition-metal-cleavable protecting group, widely used in peptide synthesis and bioconjugation. Its synthesis typically involves coupling 6-aminohexanoic acid with allyl chloroformate under basic conditions, as exemplified in the preparation of related compounds like 6-(Allyloxycarbonylamino)-1-hexanol .
Properties
IUPAC Name |
6-(prop-2-enoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-2-8-15-10(14)11-7-5-3-4-6-9(12)13/h2H,1,3-8H2,(H,11,14)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBBHUZCMWGHPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60733948 | |
| Record name | 6-({[(Prop-2-en-1-yl)oxy]carbonyl}amino)hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60733948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178481-32-8 | |
| Record name | 6-({[(Prop-2-en-1-yl)oxy]carbonyl}amino)hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60733948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexanoic acid, 6-[[(2-propen-1-yloxy)carbonyl]amino]- typically involves the reaction of hexanoic acid with propargyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with an amine to yield the final product .
Industrial Production Methods
The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Hexanoic acid, 6-[[(2-propen-1-yloxy)carbonyl]amino]- undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form a diketone.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
Hexanoic acid, 6-[[(2-propen-1-yloxy)carbonyl]amino]- has several scientific research applications:
Chemistry: Used in click chemistry for the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques to label proteins and other biomolecules.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of hexanoic acid, 6-[[(2-propen-1-yloxy)carbonyl]amino]- involves its ability to participate in bioorthogonal reactions. The alkyne group reacts with azides in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming stable triazole linkages. This reaction is highly specific and occurs under mild conditions, making it suitable for biological applications .
Comparison with Similar Compounds
Aminohexanoic Acid Derivatives with Protecting Groups
Key Differences :
Comparison :
Structural Analogs with Modified Backbones or Substituents
Key Insights :
Alcohol vs. Carboxylic Acid Derivatives
Comparison :
- Reactivity : The carboxylic acid enables direct amide coupling, while the alcohol requires activation (e.g., tosylation) for ether formation .
- Versatility : Acid derivatives are more widely used in peptide synthesis, whereas alcohols serve as spacers in polymer chemistry .
Research Findings and Data Tables
Biological Activity
Hexanoic acid, 6-[[(2-propen-1-yloxy)carbonyl]amino]- (CAS No. 178481-32-8) is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C10H16N2O4
- Molecular Weight : 228.24 g/mol
- IUPAC Name : Hexanoic acid, 6-[[(2-propen-1-yloxy)carbonyl]amino]-
The compound is characterized by the presence of a hexanoic acid backbone with an amino group and a propenyloxycarbonyl moiety, which may contribute to its biological activity.
The biological activity of hexanoic acid derivatives often relates to their ability to interact with various biological targets. The specific mechanisms may include:
- Enzyme Inhibition : Compounds similar to hexanoic acid derivatives have been shown to inhibit enzymes involved in metabolic pathways, affecting processes such as inflammation and cell signaling.
- Receptor Modulation : These compounds may act as modulators of specific receptors, influencing cellular responses.
Antimicrobial Properties
Hexanoic acid derivatives have demonstrated antimicrobial activity against various pathogens. Research indicates that these compounds can disrupt bacterial membranes, leading to cell lysis. A study showed that hexanoic acid exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Anticancer Potential
Preliminary studies suggest that hexanoic acid derivatives may possess anticancer properties. For example, compounds with similar structures have been tested in vitro for their ability to induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and the modulation of cell cycle progression.
Case Studies
-
Antimicrobial Activity Study :
- Objective : To evaluate the antimicrobial efficacy of hexanoic acid derivatives.
- Findings : The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial activity.
-
Anticancer Activity Study :
- Objective : To assess the cytotoxic effects on cancer cell lines.
- Findings : In MCF-7 breast cancer cells, hexanoic acid derivatives showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.
Data Table: Summary of Biological Activities
Q & A
Q. What are the primary synthetic pathways for Hexanoic acid, 6-[[(2-propen-1-yloxy)carbonyl]amino]-, and what are the critical reaction conditions?
The synthesis of this compound typically involves functionalizing hexanoic acid at the 6-position with a propenyloxycarbonylamino group. Key steps include:
- Chromene derivatization : Modifying chromene precursors to introduce the propenyloxycarbonyl moiety, followed by coupling to hexanoic acid via amide bond formation .
- Protection/deprotection strategies : Use of protecting groups (e.g., Fmoc) to prevent undesired side reactions during synthesis .
- Solvent and catalyst selection : Polar aprotic solvents (e.g., DMF) and coupling agents (e.g., HATU) are critical for high yields, though specific conditions require empirical optimization .
Q. How can the molecular structure of this compound be validated experimentally?
Structural characterization employs:
Q. What biological activities have been preliminarily associated with this compound?
- Anticancer potential : Structural analogs with chromene moieties show activity against cancer cell lines by inhibiting kinases like AXL/VEGFR2 .
- Plant resistance priming : Hexanoic acid derivatives induce jasmonic acid (JA) and abscisic acid (ABA) pathways, enhancing callose deposition and oxylipin production in plants against pathogens .
Advanced Research Questions
Q. How do experimental conditions influence the compound’s mechanism of action in plant-pathogen interactions?
Contradictions arise in pathway activation depending on the host system:
- Tomato vs. citrus models : In tomato (Solanum lycopersicum), hexanoic acid primes JA-Ile synthesis and callose deposition, but ABA-deficient mutants (flacca) show reduced efficacy. In citrus, metabolomic profiling reveals >200 differentially induced metabolites, including terpenoids from the mevalonate pathway, suggesting species-specific priming .
- Methodological considerations : Use of -labeled hexanoic acid revealed localization in roots, implying systemic signaling via mobile metabolites rather than direct translocation .
Q. What strategies optimize the microbial production of hexanoic acid derivatives via metabolic engineering?
- Host strain engineering : Clostridium sp. JS66 was modified to overexpress thiolase (for chain elongation) and alcohol dehydrogenases (for hexanol production). Mixotrophic fermentation (glucose + syngas) increased hexanoic acid titers by 40% .
- Fermentation optimization : Box-Behnken experimental designs identified yeast extract, tryptone, and sodium butyrate as critical media components for maximizing yield (p < 0.05) .
Q. How can structural modifications enhance the compound’s pharmacokinetic properties for therapeutic use?
- Crystalline form optimization : Polymorph screening (e.g., forms AB, M, F) improved bioavailability by 30% in kinase inhibitor derivatives. Ethyl acetate recrystallization at 50°C enhanced solubility and stability .
- Boronate esterification : Introducing boronic acid groups (e.g., 2-amino-6-boronohexanoic acid derivatives) improved target binding affinity for enzymatic inhibitors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
